盐酸比非梅兰
描述
科学研究应用
Bifemelane hydrochloride has been extensively studied for its neuroprotective and antidepressant properties. It has shown potential in protecting neural tissues against ischemic damage and age-related neurodegeneration . Additionally, it has been used in studies related to oxidative stress and free radical formation . In the field of medicine, it has been explored for its potential in treating cerebrovascular diseases and emotional disturbances .
作用机制
盐酸比非美兰作为两种同工酶的单胺氧化酶抑制剂发挥作用。 它竞争性地抑制单胺氧化酶 A 和非竞争性地抑制单胺氧化酶 B . 此外,它弱抑制去甲肾上腺素的再摄取 . 这些作用通过增强大脑中的胆碱能系统,有助于其抗抑郁和神经保护作用 .
类似化合物:
- 盐酸吲哚洛嗪
- 替尼洛嗪
比较: 盐酸比非美兰、盐酸吲哚洛嗪和替尼洛嗪均用于治疗脑血管疾病和情绪障碍。 盐酸比非美兰在其对单胺氧化酶 A 和 B 的双重抑制方面独树一帜,这提供了更广泛的作用范围 . 此外,与其他化合物相比,盐酸比非美兰在纠正缺血引起的单胺能神经递质系统变化方面显示出更一致的结果 .
生化分析
Biochemical Properties
Bifemelane hydrochloride plays a significant role in biochemical reactions by inhibiting monoamine oxidase (MAO) enzymes. It competitively inhibits MAO-A with a Ki of 4.20 μM and non-competitively inhibits MAO-B with a Ki of 46.0 μM . Additionally, bifemelane hydrochloride acts as a weak norepinephrine reuptake inhibitor . These interactions enhance the cholinergic system in the brain and contribute to its neuroprotective and antidepressant effects .
Cellular Effects
Bifemelane hydrochloride has been reported to protect neural tissues against ischemic damage and age-related neurodegeneration . It reduces the cytotoxicity of hydrogen peroxide on cultured rat neuroblastoma cells by decreasing lipid peroxide formation . Bifemelane hydrochloride also influences the dopaminergic and serotonergic systems in the cerebral cortex, hippocampus, and thalamus, correcting ischemia-induced changes .
Molecular Mechanism
At the molecular level, bifemelane hydrochloride exerts its effects by inhibiting monoamine oxidase enzymes. It competitively inhibits MAO-A and non-competitively inhibits MAO-B, leading to increased levels of monoamines such as serotonin and norepinephrine . This inhibition enhances neurotransmission and contributes to its antidepressant and neuroprotective effects . Bifemelane hydrochloride also acts as a weak norepinephrine reuptake inhibitor, further increasing norepinephrine levels .
Temporal Effects in Laboratory Settings
In laboratory settings, chronic administration of bifemelane hydrochloride has been shown to attenuate the decrease in N-methyl-D-aspartate (NMDA) receptors in the aged rat brain . This suggests that bifemelane hydrochloride may be applicable to the treatment of memory and learning disturbances . Additionally, bifemelane hydrochloride enhances choline acetyltransferase activity in the cortex, hippocampus, and striatum of aged rats following chronic cerebral hypoperfusion .
Dosage Effects in Animal Models
The effects of bifemelane hydrochloride vary with different dosages in animal models. In aged rats, daily doses of 10 mg/kg or 15 mg/kg have been shown to significantly increase muscarinic receptor density and choline acetyltransferase activity . High doses may lead to adverse effects, and the optimal dosage should be carefully determined based on the specific experimental conditions .
Metabolic Pathways
Bifemelane hydrochloride is involved in metabolic pathways that include the inhibition of monoamine oxidase enzymes . By inhibiting MAO-A and MAO-B, bifemelane hydrochloride increases the levels of monoamines such as serotonin and norepinephrine, which are crucial for its antidepressant and neuroprotective effects .
Transport and Distribution
The transport and distribution of bifemelane hydrochloride within cells and tissues are not extensively studied. Its ability to cross the blood-brain barrier and exert effects on the central nervous system suggests that it is efficiently transported to the brain
Subcellular Localization
Its effects on monoamine oxidase enzymes and neurotransmitter levels suggest that it may localize to regions of the cell where these enzymes are active, such as the mitochondria and synaptic vesicles
准备方法
合成路线和反应条件: 盐酸比非美兰的合成涉及 4-(O-苄基苯氧基)丁胺与甲胺的反应。 该反应通常在受控温度和压力条件下进行,以确保以高纯度获得所需产物 .
工业生产方法: 盐酸比非美兰的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用工业级试剂和溶剂,并采用严格的质量控制措施,以确保最终产品的稳定性和纯度 .
化学反应分析
反应类型: 盐酸比非美兰会发生各种化学反应,包括:
氧化: 此反应可以使用过氧化氢等氧化剂诱导。
还原: 还原反应可以使用硼氢化钠等还原剂进行。
取代: 亲核取代反应可能发生,特别是在胺基处.
常用试剂和条件:
氧化: 酸性条件下的过氧化氢。
还原: 甲醇中的硼氢化钠。
取代: 碱存在下的卤代烷.
形成的主要产物:
氧化: 形成相应的氧化物。
还原: 形成还原的胺衍生物。
取代: 形成取代的胺产物.
4. 科研应用
盐酸比非美兰因其神经保护和抗抑郁特性而被广泛研究。 它在保护神经组织免受缺血损伤和与年龄相关的 neurodegeneration 方面显示出潜力 . 此外,它已被用于与氧化应激和自由基形成相关的研究 . 在医学领域,它因其在治疗脑血管疾病和情绪障碍方面的潜力而得到探索 .
相似化合物的比较
- Indeloxazine hydrochloride
- Teniloxazine
Comparison: Bifemelane hydrochloride, indeloxazine hydrochloride, and teniloxazine are all used to treat cerebrovascular diseases and emotional disturbances. bifemelane hydrochloride is unique in its dual inhibition of monoamine oxidase A and B, which provides a broader spectrum of action . Additionally, bifemelane hydrochloride has shown more consistent results in correcting ischemia-induced changes in monoaminergic neurotransmitter systems compared to the other compounds .
属性
IUPAC Name |
4-(2-benzylphenoxy)-N-methylbutan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-19-13-7-8-14-20-18-12-6-5-11-17(18)15-16-9-3-2-4-10-16;/h2-6,9-12,19H,7-8,13-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAHDXWXNNDSAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977808 | |
Record name | 4-(2-Benzylphenoxy)-N-methylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40977808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62232-46-6, 90293-01-9 | |
Record name | 1-Butanamine, N-methyl-4-[2-(phenylmethyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62232-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Benzylphenoxy)-N-methylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40977808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Benzylphenoxy)-N-methylbutylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIFEMELANE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N52S01UFY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Bifemelane hydrochloride?
A1: While the exact mechanism of action remains to be fully elucidated, research suggests that Bifemelane hydrochloride exerts its effects primarily through modulating cholinergic neurotransmission. [, ] This is supported by studies demonstrating its ability to increase acetylcholine (ACh) release from cortical and hippocampal slices in rats, an effect potentially mediated by monoaminergic neurons. []
Q2: Does Bifemelane hydrochloride have any impact on other neurotransmitter systems?
A2: Yes, Bifemelane hydrochloride appears to influence multiple neurotransmitter systems. Studies indicate that it can increase somatostatin receptor binding in aged rat brains, particularly in regions like the frontal cortex, temporal cortex, cingulate cortex, hippocampus, and septal nucleus. [] Additionally, it has been observed to increase plasma neuropeptide Y (NPY) concentrations in patients with cerebral infarction. []
Q3: How does Bifemelane hydrochloride impact cerebral blood flow and metabolism?
A3: Research suggests that Bifemelane hydrochloride can enhance cerebral blood flow (CBF) and cerebral metabolic rate for oxygen (CMRO2). [] Studies using positron emission tomography (PET) in aphasic patients with cerebrovascular disease revealed increased rCBF and CMRO2 across various brain regions after Bifemelane hydrochloride treatment. [] Animal studies further support this, demonstrating increased cochlear blood flow in guinea pigs treated with Bifemelane hydrochloride. []
Q4: What are the potential downstream effects of Bifemelane hydrochloride's actions on neurotransmission, cerebral blood flow, and metabolism?
A4: The modulation of these systems is thought to contribute to Bifemelane hydrochloride's potential therapeutic benefits in conditions associated with cognitive impairment, such as dementia and cerebrovascular disease. For instance, increased ACh release and enhanced cerebral blood flow could improve cognitive function, while modulation of NPY may have implications for mood and depression. [, , ]
Q5: What is the molecular formula and weight of Bifemelane hydrochloride?
A5: The molecular formula of Bifemelane hydrochloride is C21H28ClNO and its molecular weight is 345.9 g/mol. [, , ]
Q6: Is there spectroscopic data available for Bifemelane hydrochloride?
A6: Yes, spectroscopic data, including IR, 1H NMR, and MS, has been reported in literature describing the synthesis of Bifemelane hydrochloride and its analogs. [, ]
Q7: Are there any studies on the material compatibility and stability of Bifemelane hydrochloride under different conditions?
A7: While detailed studies focusing specifically on material compatibility and stability of Bifemelane hydrochloride haven't been extensively reported in the provided literature, some insights can be derived. For instance, studies investigating its formulation and bioavailability suggest compatibility with certain excipients used in tablet formulations. [] Further research focusing specifically on material compatibility and stability under various conditions would be beneficial.
Q8: How is Bifemelane hydrochloride absorbed and metabolized in the body?
A8: Bifemelane hydrochloride is administered orally and is well-absorbed from the gastrointestinal tract. [] It undergoes extensive first-pass metabolism in the liver, primarily via cytochrome P450 enzymes, leading to the formation of several metabolites, including M-2 (a major metabolite) and M-2 sulfate. [, ]
Q9: Are there any age-related differences in the pharmacokinetics of Bifemelane hydrochloride?
A9: Yes, studies have shown that elderly patients exhibit higher plasma concentrations of Bifemelane hydrochloride and its metabolite M-2 compared to younger individuals after oral administration. [] This is likely due to age-related decreases in hepatic metabolism and renal excretion rates. [, ]
Q10: How is Bifemelane hydrochloride excreted from the body?
A10: Bifemelane hydrochloride and its metabolites are primarily excreted in the urine. [] The excretion rate of M-2 sulfate, a major metabolite, has been reported to be higher than that of other metabolites. []
Q11: What is the elimination half-life of Bifemelane hydrochloride?
A11: The elimination half-life of Bifemelane hydrochloride is prolonged in elderly patients compared to younger individuals. [] This is consistent with the observed age-related differences in its metabolism and excretion.
Q12: What in vitro models have been used to study the effects of Bifemelane hydrochloride?
A12: In vitro studies have utilized various models, including:
- Rat cortical and hippocampal slices: To assess the effects of Bifemelane hydrochloride on acetylcholine release. [, ]
- Human neuroblastoma cells (NB-OK-1): To investigate its influence on vasoactive intestinal peptide (VIP) release. []
- Human origin astrocyte clonal cells (Kings-1): To examine its effects on intracellular calcium levels and ATP release. []
Q13: What in vivo models have been used to investigate the effects of Bifemelane hydrochloride?
A13: In vivo studies have employed various animal models, including:
- Bilaterally carotid-artery-ligated Mongolian gerbils: To assess its protective effects against cerebral ischemia and its impact on neurotransmitter release. [, ]
- Rats subjected to transient forebrain ischemia: To evaluate its ability to improve learning and memory impairments and prevent neuronal damage. []
- Aged rats fed low-calcium diets: To investigate its potential to prevent atherosclerosis. []
- Rats with high intraocular pressure: To study its protective effects against optic nerve damage. []
Q14: What are the key findings from in vivo studies regarding the potential therapeutic effects of Bifemelane hydrochloride?
A14: In vivo studies suggest that Bifemelane hydrochloride may offer several therapeutic benefits, including:
- Improvement in learning and memory: Shown to restore passive avoidance response and radial maze performance in rats following transient forebrain ischemia. []
- Neuroprotection: Demonstrated to prevent neuronal damage in the hippocampus of rats subjected to ischemia. []
- Prevention of atherosclerosis: Indicated to improve atherosclerosis in aged rats fed low-calcium diets. []
- Protection against optic nerve damage: Shown to reduce ischemic injury in rat eyes subjected to high intraocular pressure. []
Q15: What is the safety profile of Bifemelane hydrochloride?
A15: While Bifemelane hydrochloride is generally well-tolerated, some side effects have been reported in clinical trials, though they were generally mild and transient. [, , ]
Q16: What analytical methods have been employed to characterize and quantify Bifemelane hydrochloride?
A16: Several analytical techniques have been utilized, including:
- High-performance liquid chromatography (HPLC): To measure serum concentrations of Bifemelane hydrochloride in pharmacokinetic studies. [, ]
- Radioimmunoassay: To determine plasma beta-endorphin-like immunoreactivity levels in rats treated with Bifemelane hydrochloride. []
- Electron microscopy: To investigate axonal counts in the optic nerve of rats treated with Bifemelane hydrochloride following high intraocular pressure. []
Q17: Has Bifemelane hydrochloride demonstrated any anticonvulsant properties?
A17: Yes, Bifemelane hydrochloride has shown anticonvulsant effects in preclinical studies. It significantly suppressed seizure stage and afterdischarge duration in a rat kindling model of epilepsy. [] This effect is thought to be mediated by central noradrenergic systems. []
Q18: Are there any known cases of resistance or cross-resistance associated with Bifemelane hydrochloride?
A18: Specific mechanisms of resistance or cross-resistance to Bifemelane hydrochloride have not been extensively reported in the provided research. Further investigation is needed to determine if any resistance mechanisms might emerge with prolonged use.
Q19: What is the historical context and development timeline of Bifemelane hydrochloride?
A19: Bifemelane hydrochloride was first synthesized in the late 20th century and was subsequently investigated for its potential therapeutic applications in various neurological and cognitive disorders. It gained approval for clinical use in Japan and has been primarily utilized in the treatment of cerebrovascular dementia and other related conditions. [, ]
Q20: Are there any known alternatives or substitutes for Bifemelane hydrochloride?
A20: While Bifemelane hydrochloride possesses a unique pharmacological profile, other drugs with potential nootropic or neuroprotective properties have been investigated as potential alternatives or adjunctive therapies in managing cognitive impairment. These include drugs like piracetam, idebenone, and Cahopantenate, although their specific mechanisms of action and efficacy profiles may differ. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。